Bis(4-isopropylphenyl)iodonium hexafluorophosphate
CAS No.: 69842-76-8
Cat. No.: VC3814389
Molecular Formula: C18H22F6IP
Molecular Weight: 510.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69842-76-8 |
|---|---|
| Molecular Formula | C18H22F6IP |
| Molecular Weight | 510.2 g/mol |
| IUPAC Name | bis(4-propan-2-ylphenyl)iodanium;hexafluorophosphate |
| Standard InChI | InChI=1S/C18H22I.F6P/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4;1-7(2,3,4,5)6/h5-14H,1-4H3;/q+1;-1 |
| Standard InChI Key | HXEPXLSJIREXPF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.F[P-](F)(F)(F)(F)F |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Bis(4-isopropylphenyl)iodonium hexafluorophosphate belongs to the class of diaryliodonium salts, characterized by a central iodine atom bonded to two aryl groups and a counterion. The compound’s IUPAC name, bis(4-propan-2-ylphenyl)iodanium hexafluorophosphate, reflects its structural components: two 4-isopropylphenyl groups attached to an iodonium cation () and a hexafluorophosphate anion () . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 69842-76-8 |
| Molecular Formula | |
| Molecular Weight | 510.24 g/mol |
| InChI Key | HXEPXLSJIREXPF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.FP-(F)(F)(F)F |
The iodonium cation’s structure features electron-withdrawing isopropyl groups at the para positions, enhancing its stability and reactivity. The hexafluorophosphate anion, a weakly coordinating ion, facilitates solubility in polar aprotic solvents like acetonitrile and propylene carbonate . X-ray crystallography of analogous iodonium salts reveals a trigonal bipyramidal geometry around the iodine center, with aryl groups occupying axial positions .
Synthesis and Characterization
Synthetic Routes
Two primary methods are employed for synthesizing bis(4-isopropylphenyl)iodonium hexafluorophosphate:
Method 1: Oxidative Coupling
This approach reacts 4-isopropylphenyl iodide with a second aryl iodide (e.g., 4-iodotoluene) in the presence of an oxidizing agent like m-chloroperbenzoic acid () and boron trifluoride etherate () . The reaction proceeds via a radical mechanism, forming the iodonium cation intermediate, which subsequently undergoes anion exchange with sodium hexafluorophosphate () .
Method 2: Acid-Mediated Condensation
A mixed acid system (glacial acetic acid and concentrated sulfuric acid) facilitates the condensation of 4-isopropylphenyliodide with another aryl precursor. After quenching with ice water, the crude product is treated with potassium hexafluorophosphate to yield the final compound .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): - and -NMR spectra confirm the presence of isopropyl groups (δ 1.2–1.4 ppm for methyl protons) and aromatic protons (δ 6.8–7.5 ppm) .
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Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 840 cm ( stretching) and 1600 cm (aromatic C=C) validate the anion and cation structures .
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Mass Spectrometry: High-resolution mass spectra show a molecular ion peak at m/z 510.2359, consistent with the theoretical molecular weight .
Physicochemical Properties
Bis(4-isopropylphenyl)iodonium hexafluorophosphate exhibits the following properties:
| Property | Description |
|---|---|
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 180–185°C (decomposes) |
| Solubility | Soluble in acetone, DCM, and propylene carbonate; insoluble in water |
| Stability | Hygroscopic; decomposes under prolonged UV exposure |
The compound’s thermal stability is superior to that of bis(4-methylphenyl)iodonium hexafluorophosphate (melting point 165°C), attributed to the steric bulk of the isopropyl groups . Its hexafluorophosphate anion confers higher solubility in organic solvents compared to tetrafluoroborate () analogues .
Applications in Industrial Processes
Photoacid Generation
Upon UV irradiation, bis(4-isopropylphenyl)iodonium hexafluorophosphate generates strong Brønsted acids (e.g., ), initiating cationic polymerization of epoxides and vinyl ethers . This property is exploited in:
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Photolithography: Pattern formation in semiconductor manufacturing.
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Coatings and Adhesives: Rapid curing under light exposure, minimizing oxygen inhibition .
Photopolymerization
The compound’s efficiency as a PAG is quantified by its quantum yield (), surpassing traditional sulfonium salts () . Recent studies demonstrate its use in 3D printing resins, where it enables high-resolution structures with minimal shrinkage .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation | Wear nitrile gloves and lab coats |
| Eye Damage | Use safety goggles |
| Respiratory Sensitization | Handle in a fume hood |
Storage recommendations include airtight containers under argon at 2–10°C to prevent moisture absorption and thermal degradation . Disposal must comply with local regulations for fluorinated compounds.
Recent Advances and Future Directions
Recent research highlights novel applications in organic synthesis. For example, the compound facilitates the generation of sulfonyl fluorides via reaction with 1,4-diazabicyclo[2.2.2]octane-1,4-dionium-1,4-disulfinate (DABSO) and potassium bifluoride () . This methodology offers a streamlined route to biologically active sulfonamide derivatives. Future studies may explore its utility in energy storage systems, leveraging its ionic conductivity in solid-state electrolytes.
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